2-Chloro-5'-fluoro-2'-methoxypropiophenone
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Overview
Description
2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-fluoro-2-methoxyphenyl)propan-1-one
- 2-chloro-1-(5-fluoro-3-methoxyphenyl)propan-1-one
- 2-chloro-1-(5-fluoro-2-ethoxyphenyl)propan-1-one
Uniqueness
2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3 |
InChI Key |
CEVOGASEXVLZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)OC)Cl |
Origin of Product |
United States |
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